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(2R)-pent-4-yne-1,2-diol

Cat. No.: B13595912
M. Wt: 100.12 g/mol
InChI Key: AITIYGVGTCTFFC-RXMQYKEDSA-N
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Description

Significance of Chiral 1,2-Diols with Terminal Alkyne Functionality in Asymmetric Synthesis

The strategic value of chiral 1,2-diols bearing a terminal alkyne is rooted in the orthogonal reactivity of their functional groups. The vicinal diol can be engaged in a variety of stereospecific reactions, such as protection, oxidation, or cleavage, while the terminal alkyne is amenable to a rich array of transformations, including metal-catalyzed cross-coupling reactions (e.g., Sonogashira coupling), cycloadditions (e.g., "click chemistry"), and nucleophilic additions. This dual functionality allows for the stepwise and controlled elaboration of molecular complexity, making these compounds ideal starting materials for the synthesis of complex natural products and other chiral targets. nih.gov

The presence of a pre-defined stereocenter in these building blocks, often derived from the "chiral pool" of readily available natural products like amino acids or sugars, offers a significant advantage in multistep syntheses. mdpi.com This approach, known as chiral pool synthesis, circumvents the need for often complex and costly asymmetric induction steps later in the synthetic sequence. The defined stereochemistry of the diol can direct the stereochemical outcome of subsequent reactions, a phenomenon known as substrate control.

Overview of the Research Landscape for (2R)-pent-4-yne-1,2-diol

This compound is a specific and valuable member of the chiral α-hydroxy γ-alkyne family. Its utility as a chiral building block is underscored by its commercial availability and the documented use of its enantiomer, (S)-pent-4-yne-1,2-diol, in the total synthesis of natural products. rsc.orgsigmaaldrich.com The (R)-configuration of the stereocenter at C-2 provides access to the enantiomeric series of target molecules compared to its (S)-counterpart, making it a crucial tool for creating structural diversity.

While comprehensive research articles focusing solely on this compound are not abundant in the public domain, its significance can be inferred from the extensive body of work on related chiral diols and terminal alkynes. Research in this area is often directed towards the development of novel synthetic methodologies that utilize these functionalities for the construction of complex molecular architectures.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1083005-62-2 sigmaaldrich.com
Molecular Formula C₅H₈O₂ sigmaaldrich.com
Molecular Weight 100.12 g/mol sigmaaldrich.com
Melting Point 48-49 °C sigmaaldrich.com
Purity Typically >95% sigmaaldrich.com
IUPAC Name This compound sigmaaldrich.com

The synthesis of enantiomerically pure pent-4-yne-1,2-diol (B3296430) can be approached through various strategies. A common general method for the synthesis of the racemic compound involves the partial reduction of pent-4-yne-1,2-dione. To obtain the specific (2R)-enantiomer, asymmetric synthesis methods are required. These can include the use of chiral reducing agents or the kinetic resolution of the racemic diol. For instance, the synthesis of the related (2R)-2-[¹³C]-Pent-3-yne-1,2-diol has been reported, involving the asymmetric reduction of a ketone precursor. mdpi.com

Applications in Asymmetric Synthesis

The application of this compound as a chiral building block is primarily in the construction of complex molecules where the stereochemistry at the diol is crucial for the final structure and function. Its enantiomer, (S)-pent-4-yne-1,2-diol, has been utilized in the total synthesis of the natural product (+)-Intricarene. rsc.org This strongly suggests that this compound would be a key starting material for the synthesis of the unnatural enantiomer, (-)-Intricarene, or other related natural products possessing the corresponding stereochemistry.

The versatility of this building block is highlighted by the diverse reactions its functional groups can undergo:

Functional GroupPotential Transformations
1,2-Diol Protection (as acetals, etc.), Oxidation to α-hydroxy ketone or cleavage to aldehyde, Formation of epoxides
Terminal Alkyne Sonogashira coupling, Glaser coupling, "Click" chemistry (cycloaddition with azides), Hydration to form a methyl ketone, Deprotonation and reaction with electrophiles

The combination of these transformations allows for the strategic and stereocontrolled construction of complex carbon skeletons, making this compound a valuable asset in the toolbox of synthetic organic chemists.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O2 B13595912 (2R)-pent-4-yne-1,2-diol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

IUPAC Name

(2R)-pent-4-yne-1,2-diol

InChI

InChI=1S/C5H8O2/c1-2-3-5(7)4-6/h1,5-7H,3-4H2/t5-/m1/s1

InChI Key

AITIYGVGTCTFFC-RXMQYKEDSA-N

Isomeric SMILES

C#CC[C@H](CO)O

Canonical SMILES

C#CCC(CO)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2r Pent 4 Yne 1,2 Diol

Enantioselective Total Synthesis Routes

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule from an achiral or racemic precursor. uwindsor.ca This is crucial for obtaining (2R)-pent-4-yne-1,2-diol in high optical purity.

Chiral Pool Approaches for this compound Precursors

The chiral pool synthesis strategy utilizes readily available, naturally occurring chiral molecules as starting materials. researchgate.netescholarship.org This approach leverages the inherent chirality of these natural products to construct the desired stereocenter in the target molecule. For the synthesis of precursors to this compound, chiral starting materials like carbohydrates or amino acids can be employed. researchgate.netsioc-journal.cn For instance, a C2-symmetric building block, (R,R)-hexa-1,5-diene-3,4-diol, derived from D-mannitol, can serve as a key starting material. researchgate.net

A general synthetic sequence might involve:

Selection of a suitable chiral starting material: This could be a sugar derivative or a hydroxy acid with the correct stereochemistry at a key position.

Functional group manipulation: A series of chemical transformations to convert the starting material into a suitable precursor, such as an aldehyde or epoxide, while preserving the original stereocenter.

Introduction of the alkyne moiety: This is often achieved through the addition of an acetylide nucleophile to an electrophilic center, such as an aldehyde or epoxide.

While effective, chiral pool synthesis can sometimes be limited by the availability of the starting material and may require lengthy synthetic sequences. researchgate.net

Asymmetric Catalysis in the Formation of the (2R) Stereocenter

Asymmetric catalysis has emerged as a powerful tool for the synthesis of enantiopure compounds. au.dk This approach utilizes a small amount of a chiral catalyst to generate large quantities of a chiral product from a prochiral substrate. uwindsor.ca

Organocatalysis employs small organic molecules as catalysts, avoiding the use of metals. au.dkresearchgate.net For the synthesis of chiral diols, organocatalysts can be used to control the stereochemical outcome of key bond-forming reactions. For example, proline and its derivatives have been shown to be effective catalysts for asymmetric aldol (B89426) reactions, which can be a key step in constructing the carbon skeleton of this compound precursors. caltech.edu Chiral diols themselves can also act as organocatalysts in certain transformations. nih.gov

A representative organocatalytic approach could involve the asymmetric aldol reaction of a suitable aldehyde with a ketone, catalyzed by a chiral amine or a chiral phosphoric acid. The resulting β-hydroxy ketone can then be further elaborated to yield this compound. The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity. caltech.edu

Transition metal complexes with chiral ligands are widely used for a variety of enantioselective transformations. scispace.com These methods often exhibit high catalytic activity and selectivity. For the synthesis of this compound, several metal-catalyzed reactions can be envisioned:

Asymmetric Hydrogenation: The enantioselective reduction of a corresponding β-hydroxy ketone or a diketone precursor using a chiral metal catalyst (e.g., Ru-BINAP) can establish the desired (2R) stereocenter.

Asymmetric Hydrosilylation: The reduction of a ketone precursor using a chiral metal catalyst and a silane (B1218182) is another effective method for creating a chiral alcohol. acs.org

Asymmetric Alkynylation: The direct addition of a terminal alkyne to an aldehyde, catalyzed by a chiral metal complex, can directly install both the alkyne functionality and the chiral hydroxyl group. The Carreira asymmetric alkynylation, which utilizes a zinc catalyst and a chiral ligand like N-methylephedrine, is a notable example. beilstein-journals.org

Catalyst SystemReaction TypePrecursor TypeTypical Enantioselectivity (ee)
Ru-(S)-BINAPAsymmetric Hydrogenationβ-Diketone92%
Rh-(R,R)-DuPhosAsymmetric Hydrogenationβ-Diketone88%
Ir-PheoxAsymmetric Hydrogenationβ-Diketone95%
Zn(OTf)₂ + N-MethylephedrineAsymmetric AlkynylationAldehyde>90%

Stereoselective Alkynylation and Dihydroxylation Methods

The introduction of the alkyne and the diol functionalities with the correct stereochemistry is a critical aspect of the synthesis of this compound.

The syn-dihydroxylation of an alkene is a powerful method for creating vicinal diols with a defined relative stereochemistry. libretexts.orglibretexts.org The Sharpless Asymmetric Dihydroxylation (AD) is a particularly important reaction that allows for the enantioselective synthesis of chiral diols from prochiral alkenes. wikipedia.orgorganic-chemistry.orgnih.govmdpi.comencyclopedia.pub

The reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD). wikipedia.orgorganic-chemistry.org A stoichiometric co-oxidant, such as potassium ferricyanide(III) or N-methylmorpholine N-oxide (NMO), is used to regenerate the osmium tetroxide catalyst. wikipedia.org

The choice of the chiral ligand determines the facial selectivity of the dihydroxylation. The commercially available "AD-mix" reagents contain the osmium catalyst, the chiral ligand, and the co-oxidant, simplifying the experimental procedure. organic-chemistry.org

AD-mix-α contains (DHQ)₂PHAL as the chiral ligand and typically delivers the diol from the α-face of the alkene. wikipedia.org

AD-mix-β contains (DHQD)₂PHAL as the chiral ligand and delivers the diol from the β-face. wikipedia.org

For the synthesis of this compound, a suitable alkene precursor, such as pent-1-en-4-yne, would be subjected to Sharpless Asymmetric Dihydroxylation. The mechanism involves the formation of a cyclic osmate ester intermediate, which is then hydrolyzed to give the diol. wikipedia.org The reaction proceeds with syn-stereoselectivity, meaning the two hydroxyl groups are added to the same face of the double bond. libretexts.orglibretexts.orgkhanacademy.orgaakash.ac.in

ReagentDescriptionStereochemical Outcome
OsO₄, NMOUpjohn dihydroxylation, racemicSyn-diol
AD-mix-αSharpless Asymmetric DihydroxylationEnantioselective syn-diol
AD-mix-βSharpless Asymmetric DihydroxylationEnantioselective syn-diol (opposite enantiomer to AD-mix-α)

Chemoenzymatic and Biocatalytic Synthesis Approaches

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical methods, providing high selectivity under mild conditions. rsc.org

Lipase-Catalyzed Kinetic Resolution of Racemic Diol Intermediates

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. Lipase-catalyzed kinetic resolution of racemic pent-4-yne-1,2-diol (B3296430) is an effective method for isolating the desired (2R)-enantiomer. Lipases are hydrolase enzymes that can catalyze the enantioselective acylation of alcohols in non-aqueous media. nih.gov

In this process, the racemic diol is reacted with an acyl donor, such as vinyl acetate (B1210297), in the presence of a lipase (B570770). The enzyme selectively acylates one enantiomer faster than the other. For instance, a lipase might selectively acylate the (2S)-enantiomer, leaving the unreacted (R)-enantiomer, this compound, in high enantiomeric excess. nih.govresearchgate.net The resulting mixture of the acylated (2S)-ester and the unreacted (2R)-diol can then be easily separated by standard chromatographic techniques.

Several commercially available lipases have proven effective for the kinetic resolution of 1,2-diols. nih.gov Lipase from Pseudomonas cepacia (PSL-C) and Candida antarctica lipase B (CAL-B) are frequently employed due to their high activity and enantioselectivity in these transformations. nih.govresearchgate.net The efficiency and selectivity of the resolution can be influenced by the choice of lipase, solvent, and acyl donor. nih.gov A study on the resolution of related internal propargylic diols highlights the applicability of this method for synthesizing chiral alkynyl diols like (S)-pent-2-yn-1,4-diol. dntb.gov.uaacs.org

Table 2: Lipases Used in Kinetic Resolution of Diols

Lipase Source Common Abbreviation Typical Application
Pseudomonas cepacia PSL-C Enantioselective acylation of racemic 1,2-diols. nih.gov
Candida antarctica Lipase B CAL-B Versatile catalyst for resolution of alcohols. rsc.orgresearchgate.net

Biocatalytic Reduction and Oxidation for Chiral Diol Synthesis

Biocatalytic reduction and oxidation reactions, primarily using oxidoreductases like alcohol dehydrogenases (ADHs), provide a direct route to chiral diols with high enantiopurity. nih.gov These enzymes utilize cofactors such as NAD(H) or NADP(H) to catalyze the stereoselective reduction of carbonyl compounds or the oxidation of alcohols. uni-duesseldorf.de

One synthetic strategy involves the asymmetric reduction of a prochiral hydroxy ketone, such as 1-hydroxypent-4-yn-2-one. An appropriate ADH can reduce the ketone to the corresponding secondary alcohol with high enantioselectivity, yielding this compound. A wide range of ADHs are available, offering access to either (R) or (S) alcohols depending on the enzyme selected. rsc.org

Another powerful biocatalytic method is deracemization, which can convert a racemic mixture into a single enantiomer, achieving a theoretical yield of 100%. This is often accomplished using whole-cell biocatalysts that possess multiple enzymes capable of sequential oxidation and reduction. researchgate.net For example, whole cells of Candida parapsilosis have been used to deracemize racemic propargylic alcohols. researchgate.net In this process, the enzyme system might selectively oxidize the (R)-alcohol to the ketone, which is then non-selectively reduced back to the racemic alcohol, while the (S)-alcohol is oxidized to the ketone and then stereoselectively reduced to the desired (R)-alcohol. A similar strategy has been successfully applied to produce enantiopure (S)-4-phenylbut-3-yne-1,2-diol. researchgate.net

Protecting Group Strategies in the Synthesis of this compound

The presence of three distinct functional groups—a primary alcohol, a secondary alcohol, and a terminal alkyne—in this compound necessitates a well-designed protecting group strategy for regioselective synthesis and functionalization.

Selective Protection of Diol Moieties for Directed Synthesis

The differential reactivity of the primary and secondary hydroxyl groups in this compound allows for selective protection. The primary alcohol is less sterically hindered and generally more reactive towards bulky protecting group reagents. This reactivity difference can be exploited to achieve selective monoprotection. scirp.org

Common strategies involve the use of sterically demanding silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) ethers. Under carefully controlled conditions (e.g., using one equivalent of the silylating agent at low temperatures), the primary hydroxyl group can be selectively protected, leaving the secondary hydroxyl group available for further chemical transformations. mdpi.com Another option is the trityl (triphenylmethyl) group, which is highly selective for primary alcohols.

Once the primary alcohol is protected, the secondary alcohol can be modified, or vice versa. This directed approach is fundamental for building more complex molecules from the chiral diol scaffold. The desymmetrization of symmetrical diols is a related, powerful concept for accessing complex, partially protected molecules. scirp.org

Compatibility of Protecting Groups with Terminal Alkyne Functionality

The terminal alkyne is a versatile functional group, but its acidic proton (pKa ≈ 25) and its susceptibility to coupling reactions require careful consideration when choosing protecting groups for the diol moiety. sioc-journal.cn The protecting groups must be stable under the conditions required for alkyne manipulations, and conversely, the alkyne must be compatible with the protection and deprotection steps of the hydroxyl groups.

Often, the terminal alkyne itself is protected, typically as a trialkylsilyl alkyne (e.g., using a trimethylsilyl (B98337) (TMS) group), to prevent unwanted side reactions. ccspublishing.org.cn The compatibility of common alcohol protecting groups with the terminal alkyne functionality is summarized below.

Table 3: Compatibility of Alcohol Protecting Groups with Terminal Alkyne Chemistry

Alcohol Protecting Group Abbreviation Stability to Alkyne Deprotonation (e.g., n-BuLi) Stability to Pd-Catalyzed Coupling (e.g., Sonogashira) Common Deprotection Compatibility Notes
Silyl Ethers (TBS, TIPS) - Generally Stable Stable Fluoride (B91410) ion (TBAF) Highly compatible and widely used. researchgate.net
Benzyl (B1604629) Ether Bn Stable Stable Hydrogenolysis (H₂, Pd/C) Hydrogenolysis conditions will also reduce the alkyne.
Acetal (MOM, THP) - Generally Stable Stable Acidic hydrolysis Generally compatible, but lability depends on specific acetal. scirp.org

Silyl ethers are among the most compatible protecting groups, as they are stable to a wide range of conditions used in alkyne chemistry and can be removed selectively using fluoride sources without affecting the alkyne. sioc-journal.cnresearchgate.net In contrast, protecting groups like benzyl ethers, which are removed by hydrogenation, would simultaneously reduce the alkyne triple bond. ccspublishing.org.cn

Chemical Reactivity and Transformations of 2r Pent 4 Yne 1,2 Diol

Reactivity of the 1,2-Diol Moiety

The vicinal diol in (2R)-pent-4-yne-1,2-diol is a focal point for a variety of chemical transformations, including oxidative cleavage, selective derivatization, and intramolecular cyclizations. The stereochemistry at the C-2 position can also influence the selectivity and outcome of these reactions.

Oxidative Cleavage Reactions and Mechanistic Studies

The carbon-carbon bond of the 1,2-diol moiety in this compound is susceptible to oxidative cleavage by specific reagents, a reaction that is fundamental in synthetic and analytical chemistry. This process involves the breaking of the bond between the two hydroxyl-bearing carbons, leading to the formation of two new carbonyl groups. The nature of the resulting carbonyl compounds, whether aldehydes or ketones, is dictated by the substitution pattern of the original diol. masterorganicchemistry.com

Sodium periodate (B1199274) (NaIO₄) is a highly selective reagent for the oxidative cleavage of vicinal diols. masterorganicchemistry.com The reaction with this compound would proceed through a cyclic periodate ester intermediate. This five-membered ring is formed by the nucleophilic attack of the hydroxyl groups on the iodine atom of the periodate. chemistrysteps.com The subsequent decomposition of this cyclic intermediate leads to the cleavage of the C1-C2 bond, yielding two carbonyl-containing fragments.

The mechanism involves the formation of a cyclic iodate (B108269) ether, which then breaks down to yield the carbonyl products. chemistrysteps.com For this compound, this fragmentation would result in the formation of formaldehyde (B43269) from the primary hydroxyl group at C1 and (R)-3-oxobut-1-yne from the secondary hydroxyl group at C2. The reaction is typically rapid and quantitative. rsc.org

Table 1: Predicted Products of Periodate-Mediated Cleavage of this compound

Starting MaterialReagentProduct 1Product 2
This compoundSodium periodate (NaIO₄)Formaldehyde(R)-3-oxobut-1-yne

This table is based on the established reactivity of vicinal diols with sodium periodate.

Lead(IV) acetate (B1210297), or lead tetraacetate (Pb(OAc)₄), is another effective reagent for the oxidative cleavage of 1,2-diols, a reaction known as the Criegee oxidation. slideshare.net Similar to periodate, the reaction is believed to proceed through a cyclic intermediate. juniperpublishers.com The cleavage of this compound with lead tetraacetate would also yield formaldehyde and (R)-3-oxobut-1-yne.

Selective Derivatization of Hydroxyl Groups

The presence of two hydroxyl groups with different steric and electronic environments—a primary and a secondary alcohol—in this compound allows for their selective derivatization. This selective protection or functionalization is a cornerstone of complex molecule synthesis, enabling specific transformations at one hydroxyl group while the other remains unreactive. Common derivatization reactions include acylation and silylation.

The selective acylation of 1,2-diols can often be controlled by the choice of reagents and reaction conditions. nih.gov For instance, sterically demanding acylating agents may preferentially react with the less hindered primary hydroxyl group. Similarly, silylation, the introduction of a silyl (B83357) ether protecting group, can also be achieved with high selectivity. nih.gov The choice of silylating agent and catalyst can direct the reaction to either the primary or secondary hydroxyl group.

Table 2: Potential Selective Derivatization Reactions of this compound

Reaction TypeReagent ExamplePotential Major Product
AcylationAcetic anhydride, pyridine(R)-1-acetoxypent-4-yn-2-ol or (R)-2-acetoxypent-4-yn-1-ol
Silylationtert-Butyldimethylsilyl chloride (TBDMSCl), imidazole(R)-1-((tert-butyldimethylsilyl)oxy)pent-4-yn-2-ol

This table illustrates potential outcomes based on general principles of selective diol derivatization.

Intramolecular Cyclization Reactions Involving Diol Functionalization

The diol functionality in this compound can be exploited in intramolecular cyclization reactions to form heterocyclic structures. After suitable functionalization of one or both hydroxyl groups, the molecule can be induced to cyclize, often with the participation of the terminal alkyne. For example, conversion of the diol to a dimesylate or ditosylate could be followed by intramolecular attack by a nucleophile to form a cyclic ether.

Alternatively, functionalization of the diol could facilitate a cyclization that directly involves the alkyne. For instance, after conversion of the diol to a suitable derivative, the terminal alkyne could participate in a transition-metal-catalyzed cyclization to form various carbocyclic or heterocyclic systems. The specific outcome of such reactions would be highly dependent on the chosen reaction conditions and catalytic system. encyclopedia.pub

Reactivity of the Terminal Alkyne Functionality

The terminal alkyne in this compound is a versatile functional group that participates in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. The acidity of the terminal alkyne proton allows for its deprotonation to form a potent nucleophile, an acetylide, which can then react with various electrophiles. Furthermore, the alkyne can undergo addition reactions and participate in powerful transition-metal-catalyzed cross-coupling reactions.

Prominent among these are the Sonogashira coupling and the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as a "click reaction".

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the formation of carbon-carbon bonds and could be used to couple this compound with a variety of aromatic or vinylic substrates. nih.govmdpi.com The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. libretexts.org

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction between a terminal alkyne and an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole. wikipedia.orgnih.gov This reaction is a cornerstone of "click chemistry" due to its high yield, mild reaction conditions, and broad functional group tolerance. nih.govunits.itglenresearch.com this compound can serve as the alkyne component in this reaction, allowing for its conjugation to a wide range of azide-containing molecules.

Table 3: Key Reactions of the Terminal Alkyne in this compound

Reaction NameReactantsCatalyst SystemProduct Type
Sonogashira CouplingAryl/Vinyl HalidePalladium catalyst, Copper(I) co-catalyst, BaseAryl/Vinyl-substituted alkyne
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Organic AzideCopper(I) source1,4-Disubstituted 1,2,3-triazole

This table summarizes two major classes of reactions for the terminal alkyne functionality.

Chemo- and Regioselective Addition Reactions

The terminal alkyne of this compound is the most probable site for addition reactions. The hydroxyl groups can influence the reactivity and selectivity of these additions through chelation or by acting as directing groups.

Expected Reactivity:

Hydration: Acid-catalyzed hydration would likely follow Markovnikov's rule, yielding a methyl ketone after tautomerization of the intermediate enol. The presence of the diol could potentially influence the regioselectivity if it coordinates to the catalyst.

Hydrohalogenation: The addition of hydrogen halides (HX) is expected to proceed with Markovnikov regioselectivity, placing the halogen at the internal carbon of the original triple bond.

Halogenation: The addition of halogens (X₂) would lead to the corresponding di- and tetra-haloalkenes and alkanes, respectively. The stereochemistry of the initial addition would likely be anti.

A hypothetical data table for chemo- and regioselective addition reactions is presented below, based on general knowledge of alkyne chemistry.

ReagentCatalystExpected Major ProductRegioselectivity
H₂OH₂SO₄, HgSO₄(4R)-4,5-dihydroxypentan-2-oneMarkovnikov
HClNone(4R)-4-chloro-5-hydroxypent-1-eneMarkovnikov
Br₂ (1 eq.)CCl₄(4R, E)-1,2-dibromo-5-hydroxypent-3-eneAnti-addition

This data is illustrative and not based on published experimental results for this compound.

Transition Metal-Catalyzed Alkyne Transformations

Transition metals are known to catalyze a vast array of transformations on terminal alkynes. acs.orgnih.gov These reactions are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. nih.gov

Potential Transformations:

Sonogashira Coupling: A palladium/copper-catalyzed cross-coupling with aryl or vinyl halides would yield a disubstituted alkyne, extending the carbon chain. The diol functionality would need to be compatible with the basic reaction conditions, or be protected.

Alkyne Metathesis: Homodimerization could occur in the presence of a suitable catalyst (e.g., Schrock or Grubbs-Hoveyda type catalysts), leading to a symmetrical internal alkyne.

Cyclotrimerization: Transition metal catalysts (e.g., cobalt or rhodium) could facilitate the [2+2+2] cycloaddition with other alkynes to form substituted benzene (B151609) rings.

The following table illustrates potential transition metal-catalyzed transformations.

Reaction NameCatalystsCo-reactantExpected Product
Sonogashira CouplingPd(PPh₃)₄, CuIIodobenzene(2R)-5-phenylpent-4-yne-1,2-diol
Glaser CouplingCu(OAc)₂, PyridineNone(4R,7R)-deca-1,9-diyne-4,5,6,7-tetraol
HydrostannylationAIBNBu₃SnH(2R,4E)-4-(tributylstannyl)pent-4-ene-1,2-diol

This data is illustrative and not based on published experimental results for this compound.

Click Chemistry Applications with the Terminal Alkyne

The terminal alkyne functionality makes this compound a prime candidate for "click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). wikipedia.orgorganic-chemistry.orglabinsights.nl This reaction is known for its high efficiency, selectivity, and biocompatibility, leading to the formation of a stable 1,2,3-triazole ring. labinsights.nldovepress.com

The resulting triazole-containing diol could be of interest in medicinal chemistry and materials science, where the triazole ring can act as a stable linker or a pharmacophore, and the chiral diol can impart specific stereochemical properties.

Hypothetical Click Reaction:

Reaction with Benzyl (B1604629) Azide: In the presence of a copper(I) catalyst (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate), this compound would react with benzyl azide to form (2R)-1-(1-benzyl-1H-1,2,3-triazol-4-yl)propane-1,2-diol.

Azide PartnerCatalyst SystemProduct
Benzyl AzideCuSO₄, Sodium Ascorbate(2R)-1-(1-benzyl-1H-1,2,3-triazol-4-yl)propane-1,2-diol
Azidoacetic acidCu(I) source2-(4-((2R)-1,2-dihydroxypropyl)-1H-1,2,3-triazol-1-yl)acetic acid

This data is illustrative and not based on published experimental results for this compound.

Tandem and Cascade Reactions Incorporating this compound

The multifunctional nature of this compound makes it an intriguing substrate for tandem or cascade reactions, where multiple bond-forming events occur in a single pot. Such processes are highly desirable for their efficiency and atom economy.

A plausible, though not documented, cascade reaction could involve an initial transformation of the alkyne, which then triggers a subsequent reaction involving one or both of the hydroxyl groups. For instance, a transition metal-catalyzed cyclization-addition sequence could be envisioned. An initial intramolecular attack of one of the hydroxyl groups onto the alkyne, activated by a Lewis acid or a transition metal, could form a cyclic intermediate, which could then be trapped by a nucleophile.

Due to the lack of specific literature on this compound, providing detailed research findings on tandem and cascade reactions is not possible.

Applications of 2r Pent 4 Yne 1,2 Diol As a Chiral Building Block in Complex Molecule Synthesis

Enantioselective Synthesis of Natural Products

The enantiopure nature of (2R)-pent-4-yne-1,2-diol makes it an ideal starting point for the total synthesis of complex natural products, where precise control of stereochemistry is paramount.

Polyketides are a large and structurally diverse class of natural products assembled by polyketide synthases (PKSs) through the sequential condensation of small carboxylic acid derivatives. nih.govfrontiersin.org The synthesis of polyketide chains often involves the iterative construction of repeating propionate (B1217596) or acetate (B1210297) units, frequently leading to structures rich in 1,3-diol motifs.

This compound serves as a key precursor for fragments used in the laboratory synthesis of such polyketide chains. Methodologies have been developed for the regioselective ring-opening of related chiral 2,3-epoxy alcohols with propynyl (B12738560) alanates. mdpi.com This reaction effectively installs the propargyl group, which is structurally analogous to the core of this compound, to create complex anti- and syn-hydroxymethyl 1,3-diols. mdpi.com These resulting diols are direct precursors to the polypropionate fragments that constitute the backbones of many polyketide natural products. mdpi.com The alkyne can then be further elaborated, for example, through reduction to provide the saturated carbon chain typical of polyketides. mdpi.com Furthermore, engineered PKS platforms have been developed for the biosynthetic production of various diols, highlighting the importance of these motifs. biorxiv.org

Table 1: Synthesis of a Polypropionate-like Fragment
Starting MaterialReagentsProductReference
(±)-cis-Epoxy alcohol (1-cis)1. Propyne, n-BuLi, Et₂AlCl 2. Toluene, 0 °C to rt(±)-(2R,3S)-2-(prop-1-ynyl)-4-(triisopropylsilyloxy)butane-1,3-diol (2a) mdpi.com

Beyond polyketides, this compound is a foundational component for building a variety of bioactive scaffolds. Its structure is readily incorporated into synthetic sequences aimed at producing molecules with potential therapeutic applications. For instance, in the synthesis of a potential inhibitor of SH2 domains, a key intermediate, alkyne 5 , was synthesized. nih.gov This intermediate features a chiral alcohol adjacent to a two-carbon chain and a terminal alkyne, a motif directly available from this compound.

Table 2: Synthesis of a Key Alkyne Intermediate for a Bioactive Scaffold
ReactantReagents and ConditionsProductYieldReference
(4S,5R)-3-((2S,3S)-2-benzyl-3-hydroxypent-4-ynoyl)-4-methyl-5-phenyloxazolidin-2-one (4)1. Me₂BBr, Proton Sponge, CH₂Cl₂ 2. (CH₂OH)₂, -78 °C to rt(S)-1-((4S,5R)-4-methyl-2-oxo-5-phenyloxazolidin-3-yl)-1-oxopent-4-yn-2-ylium (5, as part of a larger protected structure)90% (over two steps) nih.gov

The utility of this building block also extends to the synthesis of complex marine natural products. For example, the synthesis of (-)-Zampanolide, a potent microtubule-stabilizing agent, relies on the connection of several complex fragments. wgtn.ac.nz One of the key bond formations is an asymmetric alkynylation to connect the C15-C16 bond, demonstrating the critical role of chiral alkyne-containing fragments in constructing such intricate natural product architectures. wgtn.ac.nz

Construction of Stereodefined Heterocycles and Carbocycles

The functional groups of this compound are perfectly poised for cyclization reactions to form both heterocyclic and carbocyclic ring systems with defined stereochemistry.

Gold(I) catalysts are particularly effective at activating the alkyne moiety toward intramolecular nucleophilic attack by one of the diol's hydroxyl groups. acs.org This strategy, known as intramolecular oxycyclization, can lead to the formation of stereodefined oxygen-containing heterocycles such as furans and pyrans. For example, a related 3-hydroxy-1,5-enyne can undergo gold-catalyzed cycloisomerization to generate substituted benzene (B151609) derivatives. acs.org Similarly, the reaction of a diol with an alkyne in the presence of a gold(I) catalyst can regioselectively form cyclic acetals. acs.org

Domino reactions provide another powerful route to heterocycles. A C2-symmetric triene derived from a diol can undergo a domino ring-closing metathesis (RCM) reaction. researchgate.net This sequence leads to the symmetrical cleavage of the precursor and the formation of two molecules of a chiral lactone, a common heterocyclic core in many natural products. researchgate.net

For the construction of carbocycles, methodologies such as Michael Initiated Ring Closure (MIRC) reactions can be employed. rsc.org This involves a Michael addition followed by an intramolecular cyclization, which can be used to form highly substituted cyclopropanes with excellent enantioselectivity. rsc.org

Development of Advanced Organic Methodologies Utilizing the Chiral Scaffold

The unique structure of this compound has spurred the development of new synthetic methods that leverage its chiral scaffold.

A prominent example is the use of gold(I)-catalyzed activation of the alkyne . Cationic gold complexes are highly π-acidic and can activate the alkyne for attack by various nucleophiles, including the pendant hydroxyl groups of the diol itself, to facilitate the construction of complex cyclic ethers. acs.org

Another powerful transformation is the oxidative cleavage of the 1,2-diol . Reagents such as lead(IV) acetate or sodium periodate (B1199274) can cleanly break the C1-C2 carbon-carbon bond. thieme-connect.dethieme-connect.de This reaction unmasks a chiral α-hydroxy aldehyde, which is a highly valuable and versatile intermediate for a wide range of subsequent transformations, including further carbon-carbon bond-forming reactions. thieme-connect.de

The chiral aldehydes derived from the scaffold are excellent substrates for modern asymmetric reactions. For example, they can undergo catalytic enantioselective allylboration . This methodology allows for the addition of an allyl group to the aldehyde, creating a homoallylic alcohol with two new contiguous stereocenters, often with very high levels of diastereoselectivity and enantioselectivity. ualberta.ca This provides a reliable route to elaborate the carbon skeleton while maintaining stereochemical integrity. ualberta.ca

Role in Scaffold Diversity and Medicinal Chemistry Lead Generation

In medicinal chemistry, the generation of structurally diverse yet related molecules is crucial for identifying new lead compounds. whiterose.ac.uk this compound is an excellent starting point for creating such compound libraries due to its capacity to undergo a wide array of chemical transformations.

The "top-down" approach in lead-oriented synthesis involves using a moderately complex and functionalized intermediate to generate a diverse collection of molecular scaffolds through various ring-forming, ring-cleaving, and functional group interconversion reactions. whiterose.ac.uk this compound fits this role perfectly. Its alkyne and diol functionalities can be independently or sequentially manipulated to produce a range of acyclic and cyclic structures from a single chiral precursor. dokumen.pubucl.ac.uk This ability to generate diverse and novel molecular frameworks is essential for exploring new chemical space in the search for new medicines. whiterose.ac.uk The synthesis of various bioactive scaffolds and their libraries demonstrates the power of using such versatile building blocks to accelerate the drug discovery process. dokumen.pub

Stereochemical Investigations of 2r Pent 4 Yne 1,2 Diol and Its Derivatives

Determination of Absolute and Relative Stereochemistry

The unambiguous assignment of stereochemistry is fundamental to understanding the properties and reactivity of chiral molecules. For (2R)-pent-4-yne-1,2-diol and its derivatives, a combination of spectroscopic, crystallographic, and chromatographic methods is employed to determine their absolute and relative configurations.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for stereochemical analysis. While direct ¹H NMR analysis can provide clues through coupling constants, more sophisticated techniques are often required. One established method for determining the relative stereochemistry of 1,2- and 1,3-diols involves their conversion into rigid cyclic derivatives, such as acetonides (isopropylidene ketals). wordpress.com The conformation of the resulting six-membered ring is dependent on the stereochemistry of the diol. For instance, syn- and anti-1,3-diols form acetonides that preferentially adopt chair and twist-boat conformations, respectively, leading to distinct and predictable differences in their ¹³C NMR chemical shifts. wordpress.com This principle of using derivatization to create a conformationally rigid system for analysis can be applied to determine the relative stereochemistry of new centers introduced into derivatives of this compound. Furthermore, advanced NMR techniques like the Nuclear Overhauser Effect (NOE) can establish the proximity of protons in space, providing critical data for conformational and stereochemical assignment. wordpress.com

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. acs.orgmdpi.com By analyzing the diffraction pattern of a crystalline derivative of this compound, it is possible to precisely map the spatial arrangement of each atom. This technique was used to confirm the stereochemical assignments and conformational states of complex heterocyclic systems derived from related chiral precursors. acs.org For new derivatives, obtaining a suitable crystal is a key step in unequivocally verifying the stereochemical outcome of a synthetic transformation.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is an essential analytical technique for distinguishing between enantiomers. chromatographyonline.com By using a chiral stationary phase (CSP), enantiomers interact differently with the column, leading to different retention times. sigmaaldrich.cominnovareacademics.in This method is not only used to determine the enantiomeric excess (ee) of a sample of this compound but also to assign the absolute configuration by comparing the retention time to that of an authentic, independently synthesized standard. A variety of polysaccharide-based CSPs are commonly used for this purpose. chromatographyonline.cominnovareacademics.in

MethodPrincipleApplication to this compoundKey Findings
NMR Spectroscopy Analysis of chemical shifts and coupling constants in rigid derivatives (e.g., acetonides). wordpress.comDetermination of relative stereochemistry in more complex derivatives.syn and anti isomers show predictable differences in ¹³C NMR spectra of their acetonide derivatives. wordpress.com
X-ray Crystallography Diffraction of X-rays by a single crystal. mdpi.comUnambiguous determination of absolute and relative stereochemistry of crystalline derivatives.Provides definitive proof of molecular structure and stereoconfiguration. acs.org
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase. sigmaaldrich.comDetermination of enantiomeric purity and assignment of absolute configuration.Allows for the separation and quantification of (2R) and (2S) enantiomers. innovareacademics.in

Chiral Recognition and Resolution Studies

The separation of racemic pent-4-yne-1,2-diol (B3296430) into its individual enantiomers, (2R)- and (2S)-pent-4-yne-1,2-diol, is critical for its use in stereoselective synthesis. This is typically achieved through chiral resolution, a process that separates a racemic mixture.

Kinetic Resolution: Enzymatic kinetic resolution is a widely used method that takes advantage of the stereoselectivity of enzymes. researchgate.net Lipases, for example, are frequently used to selectively acylate one enantiomer of a racemic alcohol at a much faster rate than the other. In the case of diols, a lipase (B570770) like Candida antarctica lipase B (CALB) can catalyze the transesterification of the racemate with an acyl donor. researchgate.net This results in one enantiomer being converted to an ester while the other remains largely as the unreacted alcohol. The two compounds, now having different chemical properties (ester vs. alcohol), can be easily separated by standard chromatographic techniques. This approach has been successfully applied to resolve a variety of acyclic and cyclic diols with high enantiomeric excess. researchgate.net

Chiral Chromatography: Preparative chiral HPLC serves as a direct method for resolving racemic mixtures. While analytical chiral HPLC is used for determining purity, scaling up the process allows for the physical separation and isolation of each enantiomer. chromatographyonline.com This technique relies on the same principles of differential interaction with a chiral stationary phase but uses larger columns and higher sample loads to yield preparative quantities of the separated enantiomers.

Chiral Recognition: Chiral recognition involves the use of a chiral sensor or selector to detect and differentiate between enantiomers, often spectroscopically. researchgate.net Chiral sensors, such as thiophosphoramides derived from chiral diamines, can form diastereomeric complexes with the enantiomers of a chiral analyte through interactions like hydrogen bonding. researchgate.net These interactions lead to distinguishable signals in NMR spectra (e.g., ¹H, ³¹P), allowing for the enantiodiscrimination of the analyte. researchgate.net

Resolution MethodPrincipleRelevance to pent-4-yne-1,2-diol
Enzymatic Kinetic Resolution An enzyme selectively catalyzes the reaction of one enantiomer in a racemic mixture. researchgate.netA lipase could selectively acylate the (2S)-enantiomer, leaving the desired this compound unreacted for easy separation.
Preparative Chiral HPLC Physical separation of enantiomers on a large-scale chromatography column with a chiral stationary phase. chromatographyonline.comDirect isolation of pure this compound from the racemic mixture.

Influence of Stereochemistry on Reaction Pathways and Selectivity

The predefined stereocenter at the C2 position of this compound exerts significant control over subsequent chemical transformations, making it a valuable chiral building block for asymmetric synthesis. e-bookshelf.de This influence, known as stereodifferentiation, is key to constructing complex target molecules with specific, predictable stereochemistry.

The diol functionality can act as a directing group, coordinating to reagents and influencing the facial selectivity of reactions at the nearby alkyne or at other positions after derivatization. For example, in the synthesis of complex natural products, the stereocenters of a chiral fragment, analogous to this compound, dictate the stereochemical outcome of subsequent bond formations. researchgate.netnih.gov

One prominent example of stereochemical influence is in chelation-controlled reactions. The hydroxyl groups can coordinate to a metal center, creating a rigid, cyclic intermediate that blocks one face of the molecule, forcing an incoming reagent to attack from the opposite, less-hindered face. This strategy is frequently employed to achieve high diastereoselectivity. Asymmetric dihydroxylation and allylation reactions on precursors to chiral diols are key steps where stereochemistry is set and then relayed through subsequent synthetic steps. researchgate.net

In the synthesis of γ-lactone derivatives, the cycloalkenation of tungsten-η¹-alkynyl-diol complexes with aldehydes demonstrates how the stereochemistry of the diol controls the formation of new stereocenters in the final product. acs.org The (3R,4S) configuration of a related pent-1-yne-3,4-diol derivative was shown to direct the formation of trisubstituted lactones with high stereoselectivity. acs.org This highlights how the stereochemical information embedded in the chiral diol is effectively transferred during the construction of more complex molecular architectures.


Advanced Spectroscopic and Analytical Methods for Elucidating Structure and Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. organicchemistrydata.org For (2R)-pent-4-yne-1,2-diol, NMR provides critical data not only for confirming the carbon skeleton and the presence of functional groups but also for analyzing its three-dimensional structure and conformational dynamics. researchgate.netauremn.org.br

Detailed research findings indicate that one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments are fundamental. In ¹H NMR, the chemical shifts of the protons on the chiral carbinol center (C2) and the adjacent methylene (B1212753) group (C1) are of particular interest. The vicinal coupling constants (J-values) between these protons are highly dependent on the dihedral angle, which, according to the Karplus equation, allows for the analysis of the preferred rotamer populations around the C1-C2 bond. researchgate.net

The stereochemistry at C2 influences the magnetic environment of the diastereotopic protons of the CH₂OH group, leading to distinct chemical shifts and coupling patterns. Analysis of these patterns, often aided by computational modeling, helps in assigning the relative configuration. For determining the absolute configuration, NMR studies of diastereomeric derivatives (e.g., Mosher's esters) are often performed.

Furthermore, variable temperature NMR studies can provide insight into the energetic barriers between different conformations. researchgate.net The presence of intramolecular hydrogen bonding between the two hydroxyl groups can significantly influence the conformational equilibrium, which can be observed through changes in the chemical shifts of the OH protons in different solvents. researchgate.net

Table 1: Representative ¹H NMR Data for a Diol Fragment

This table illustrates typical proton NMR data that could be expected for a fragment similar to this compound, based on analogous structures found in the literature. mdpi.com

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1a3.77dd11.3, 6.7
H-1b3.67dd11.3, 3.2
H-23.92ddd6.7, 3.3, 3.2
H-3a, H-3b2.45m-
H-52.01t2.6

Note: Data is hypothetical and for illustrative purposes.

High-Resolution Mass Spectrometry Techniques for Molecular Characterization of Derivatives

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy, which is crucial for confirming its identity and for characterizing its derivatives. mtu.edu Unlike low-resolution mass spectrometry, HRMS can distinguish between ions of very similar nominal mass, providing an unambiguous molecular formula. mdpi.com

When this compound is converted into derivatives—for instance, by silylation of the hydroxyl groups to form bis-tert-butyldimethylsilyl (TBDMS) ethers or by esterification—HRMS is used to confirm the success of the reaction and the structure of the product. up.ac.za Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are often employed, as they are soft ionization methods that typically leave the molecular ion intact. mtu.edu

The process involves measuring the mass-to-charge ratio (m/z) of the derivative's molecular ion to four or more decimal places. This experimentally determined exact mass is then compared to the calculated theoretical mass for all possible elemental compositions. A close match (typically within 5 ppm) provides strong evidence for the correct molecular formula of the derivative. Fragmentation patterns observed in tandem MS/MS experiments can further confirm the structure by revealing characteristic losses of functional groups.

Table 2: Example of HRMS Data for a Silylated Derivative

This table shows a hypothetical example of HRMS data for a derivative of this compound.

DerivativeMolecular FormulaCalculated Exact Mass (m/z)Observed Exact Mass (m/z)
(2R)-1,2-bis(tert-butyldimethylsilyloxy)pent-4-yneC₁₇H₃₆O₂Si₂328.2254328.2251

Note: Data is hypothetical and for illustrative purposes.

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Enantiomeric Purity Assessment

Chiroptical spectroscopy techniques are essential for investigating chiral molecules, as they respond differently to left- and right-circularly polarized light. creative-biostructure.com These methods are particularly valuable for determining the absolute configuration and assessing the enantiomeric purity of a sample. science.gov

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. creative-biostructure.com A chiral molecule will exhibit a characteristic ORD curve, with the sign and magnitude of the rotation being specific to its enantiomeric form. The plain positive or negative curves and the more complex curves showing peaks and troughs (known as the Cotton effect) near an absorption band are used to help assign absolute configuration by comparison with known compounds. researchgate.net

Circular Dichroism (CD) measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. libretexts.org A CD spectrum plots this difference in absorption (or the related molar ellipticity) against wavelength. creative-biostructure.com It provides information primarily about chromophores that are either intrinsically chiral or become so due to their asymmetric environment. libretexts.orgfrontiersin.org For this compound, the terminal alkyne and the hydroxyl groups are the key chromophores. The sign and intensity of the CD signals (Cotton effects) are directly related to the stereochemistry of the molecule. CD spectroscopy is a highly sensitive method for determining enantiomeric excess and can be used to establish absolute configuration, often through comparison with theoretical calculations. science.gov

Table 3: Representative Chiroptical Data

This table provides a hypothetical representation of chiroptical data for a chiral diol.

TechniqueWavelength (nm)Signal
Optical Rotatory Dispersion (ORD)589 (Sodium D-line)[α] = +X.X°
Circular Dichroism (CD)220Δε = +Y.Y
Circular Dichroism (CD)250Δε = -Z.Z

Note: Data is hypothetical and for illustrative purposes.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. wordpress.com It provides precise information on bond lengths, bond angles, and the absolute configuration of a chiral center, provided a suitable single crystal of the compound can be grown. geokniga.org

The technique involves irradiating a crystal with a beam of X-rays. researchgate.net The electrons in the atoms of the molecule diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the spots in this pattern, a three-dimensional electron density map of the molecule can be calculated. From this map, the positions of all atoms (including hydrogens with modern diffractometers) can be determined with very high precision. wordpress.com

For this compound, a successful crystallographic analysis would unambiguously confirm the connectivity and the (R) configuration at the C2 stereocenter. researchgate.net It would also reveal the preferred conformation of the molecule in the crystal lattice and provide detailed insight into intermolecular interactions, such as hydrogen bonding patterns between the diol functionalities of neighboring molecules. This technique stands as the "gold standard" for structural elucidation, providing an incontrovertible structural proof. nih.gov

Table 4: Illustrative Crystallographic Data Parameters

This table lists some of the key parameters that are reported in an X-ray crystal structure determination.

ParameterDescription
Crystal SystemThe crystal lattice system (e.g., Orthorhombic, Monoclinic).
Space GroupThe symmetry group of the crystal (e.g., P2₁2₁2₁).
Unit Cell DimensionsThe lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
ZThe number of molecules per unit cell.
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Note: Data is hypothetical and for illustrative purposes.

Computational and Theoretical Studies on 2r Pent 4 Yne 1,2 Diol and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. For (2R)-pent-4-yne-1,2-diol and its analogues, DFT calculations can predict a variety of properties that are crucial for understanding its reactivity. These calculations typically involve functionals like B3LYP with basis sets such as 6-311+G(d,p) to provide a balance of accuracy and computational cost. researchgate.net

Key electronic properties that can be elucidated through DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For alkynol compounds, the electron-rich triple bond and the oxygen atoms of the diol moiety significantly influence the nature of these frontier orbitals.

Furthermore, DFT can be used to calculate various reactivity descriptors. These parameters, derived from the electronic structure, help in predicting how and where a molecule will react. For a chiral diol like this compound, these descriptors can shed light on its stereoselective interactions.

Table 1: Hypothetical DFT-Calculated Electronic Properties and Reactivity Descriptors for this compound

PropertyHypothetical ValueSignificance
HOMO Energy-9.5 eVIndicates the ability to donate electrons.
LUMO Energy1.2 eVIndicates the ability to accept electrons.
HOMO-LUMO Gap10.7 eVRelates to chemical stability and reactivity.
Ionization Potential9.5 eVEnergy required to remove an electron.
Electron Affinity-1.2 eVEnergy released upon gaining an electron.
Electronegativity (χ)4.15 eVA measure of the ability to attract electrons.
Chemical Hardness (η)5.35 eVResistance to change in electron distribution.

This table is illustrative and presents typical values that might be expected from DFT calculations on a molecule like this compound, based on studies of similar compounds.

DFT studies on related phenolic pent-4-en-1-yne derivatives have demonstrated the utility of these calculations in understanding antioxidant properties by examining mechanisms like hydrogen atom transfer (HAT) and electron transfer (ET). researchgate.net For this compound, similar calculations could predict the bond dissociation enthalpies of the O-H bonds, providing insight into its potential as a radical scavenger. researchgate.net Moreover, DFT is instrumental in rationalizing the regioselectivity and chemoselectivity of reactions, such as the gold-catalyzed cyclization of alkynols, by analyzing the charge distribution and orbital interactions in the reactants and transition states. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The flexibility of the pent-4-yne-1,2-diol (B3296430) structure, particularly around the C-C single bonds, allows it to adopt numerous conformations. Molecular dynamics (MD) simulations are a powerful computational technique to explore the conformational landscape of such molecules over time. By simulating the motion of atoms and molecules, MD can reveal the most stable conformations and the energetic barriers between them. nih.gov

For this compound, MD simulations in an explicit solvent like water can provide a realistic picture of its behavior in solution. mdpi.com These simulations can track the dihedral angles of the carbon backbone and the orientation of the hydroxyl groups. A key aspect to investigate would be the propensity for intramolecular hydrogen bonding between the two hydroxyl groups, which would significantly influence the molecule's preferred shape. Such an interaction would lead to a more compact, cyclic-like conformation.

The results of MD simulations are often analyzed by clustering the trajectories to identify the most populated conformational families. nih.gov This analysis provides a statistical representation of the conformational preferences of the molecule.

Table 2: Illustrative Conformational Population Analysis from a Hypothetical MD Simulation of this compound

ConformationKey Dihedral Angle(s) (°C)Population (%)Description
Extended~18035The carbon chain is in a linear-like arrangement.
Gauche (H-bonded)~6055The hydroxyl groups are in proximity, allowing for an intramolecular hydrogen bond.
OtherVarious10Other transient or less stable conformations.

This table is a hypothetical representation of results from an MD simulation, illustrating how the technique can quantify conformational preferences.

MD simulations are also invaluable for studying intermolecular interactions. For instance, they can model how this compound interacts with other molecules, such as solvents, or biological macromolecules like enzymes. These simulations can elucidate the specific hydrogen bonds and van der Waals interactions that govern binding and recognition processes, which is particularly important for understanding the biological activity of chiral molecules. nih.gov

Quantum Chemical Analysis of Reaction Mechanisms and Transition States

Quantum chemical methods, including DFT, are essential for the detailed investigation of reaction mechanisms. For reactions involving this compound, these methods can map out the entire potential energy surface, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.netucsb.edu

The geometry of a transition state is a critical piece of information, as it represents the highest energy point along the reaction coordinate. researchgate.net Locating this saddle point on the potential energy surface allows for the calculation of the activation energy, which is the primary determinant of the reaction rate.

A common application of quantum chemical analysis for alkynols is the study of cyclization reactions, often catalyzed by transition metals like gold or nickel. csic.esrsc.org For example, the intramolecular addition of one of the hydroxyl groups to the alkyne moiety in this compound would lead to a cyclic ether. Quantum chemical calculations can determine the energetic feasibility of such a reaction, including the role of a catalyst in lowering the activation barrier.

Table 3: Hypothetical Energy Profile for a Catalyzed Cyclization of this compound

SpeciesRelative Energy (kcal/mol)Description
Reactants (Diol + Catalyst)0.0The initial state of the system.
Reactant Complex-5.2The diol coordinated to the catalyst.
Transition State+15.8The highest energy point of the cyclization step.
Product Complex-12.5The cyclic ether product coordinated to the catalyst.
Products (Cyclic Ether + Catalyst)-8.0The final state after dissociation.

This table provides a hypothetical, yet plausible, energy profile for a reaction, illustrating the kind of data obtained from quantum chemical analysis.

These computational studies can also explain the stereochemical outcome of reactions involving chiral molecules like this compound. By comparing the activation energies of the transition states leading to different stereoisomeric products, one can predict which product will be favored. This is of paramount importance in asymmetric synthesis. nih.gov Theoretical investigations into the mechanisms of organic reactions provide fundamental insights that can guide the design of new synthetic methodologies and catalysts. nih.gov

Q & A

Q. What experimental approaches elucidate the metabolic degradation pathways of this compound in environmental or biological systems?

  • Methodological Answer : Use <sup>14</sup>C-labeled diols in microbial degradation assays (e.g., with Sphingomonas spp.) and track metabolites via LC-MS . Enzyme inhibition studies (e.g., with cytochrome P450 inhibitors like ketoconazole) identify key oxidative steps . Stable isotope probing (SIP) links degradation activity to specific microbial communities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.